molecular formula C15H14O3 B1300056 Methyl 4-[3-(hydroxymethyl)phenyl]benzoate CAS No. 223126-96-3

Methyl 4-[3-(hydroxymethyl)phenyl]benzoate

Cat. No.: B1300056
CAS No.: 223126-96-3
M. Wt: 242.27 g/mol
InChI Key: AOLDHHIJNRNIEB-UHFFFAOYSA-N
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Description

Methyl 4-[3-(hydroxymethyl)phenyl]benzoate: is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxymethyl group attached to the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-[3-(hydroxymethyl)phenyl]benzoate can be synthesized through several methods. One common method involves the esterification of 4-[3-(hydroxymethyl)phenyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-[3-(hydroxymethyl)phenyl]benzoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 4-[3-(formyl)phenyl]benzoic acid.

    Reduction: 4-[3-(hydroxymethyl)phenyl]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-[3-(hydroxymethyl)phenyl]benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a model substrate in biochemical assays.

Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. It can also be employed as a plasticizer in the production of flexible plastics.

Comparison with Similar Compounds

    Methyl 4-(hydroxymethyl)benzoate: Similar structure but lacks the additional phenyl ring.

    Methyl 4-(3-hydroxyphenyl)benzoate: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

Uniqueness: Methyl 4-[3-(hydroxymethyl)phenyl]benzoate is unique due to the presence of both a hydroxymethyl group and a phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLDHHIJNRNIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362616
Record name Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223126-96-3
Record name Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (132 mg) was added to a solution of methyl 3′-formylbiphenyl-4-carboxylate (720 mg), which is the product of Reference example 14(a), in ethanol (50 ml) at ambient temperature. The mixture was stirred under an atmosphere of nitrogen for 50 minutes. The reaction mixture was quenched with 50% acetic acid and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water and the layers were separated. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to afford the desired compound (522 mg) as colorless crystals.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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